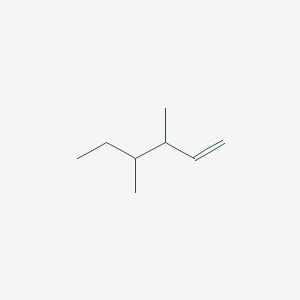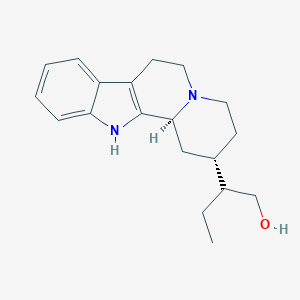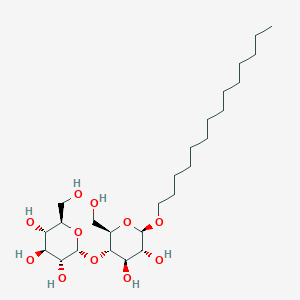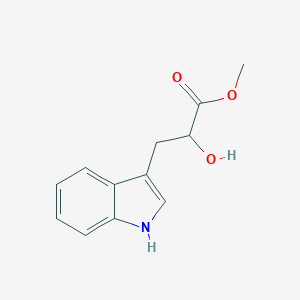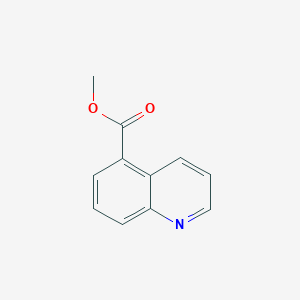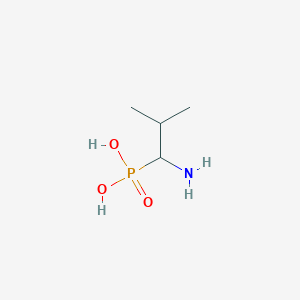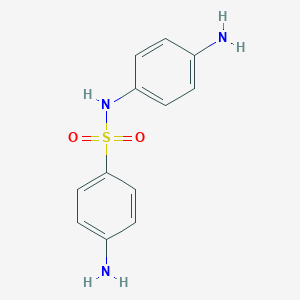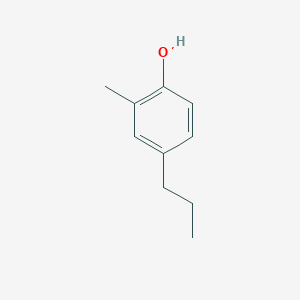
2-Methyl-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propylphenol (MPP) is a chemical compound that belongs to the family of alkylphenols. It is commonly used in various industries due to its unique properties. MPP is a colorless liquid that has a strong odor and is soluble in water.
Mécanisme D'action
2-Methyl-4-propylphenol acts as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds in the body. By inhibiting these enzymes, 2-Methyl-4-propylphenol can alter the metabolism of other compounds, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
2-Methyl-4-propylphenol has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in various cell types, leading to cell damage. 2-Methyl-4-propylphenol has also been shown to have estrogenic activity, which can lead to hormonal imbalance. In addition, 2-Methyl-4-propylphenol has been shown to affect the immune system, leading to immune dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-propylphenol has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Methyl-4-propylphenol is also stable under normal laboratory conditions. However, 2-Methyl-4-propylphenol has some limitations for lab experiments. It has a strong odor, which can be unpleasant and can affect the experimental results. In addition, 2-Methyl-4-propylphenol can be toxic to some organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-4-propylphenol. One direction is to study the effect of 2-Methyl-4-propylphenol on human health. This could involve studying the metabolism of 2-Methyl-4-propylphenol in the body and its potential effects on various physiological systems. Another direction is to study the environmental impact of 2-Methyl-4-propylphenol. This could involve studying the behavior of 2-Methyl-4-propylphenol in the environment and its potential effects on aquatic organisms. Finally, future research could focus on the synthesis of new compounds based on 2-Methyl-4-propylphenol, which could have potential applications in various industries.
Méthodes De Synthèse
2-Methyl-4-propylphenol can be synthesized through various methods. One of the most common methods is the reaction between 4-propylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction produces 2-Methyl-4-propylphenol and water. Another method involves the reaction between 4-propylphenol and methyl chloride in the presence of a base such as sodium hydroxide. The reaction produces 2-Methyl-4-propylphenol and sodium chloride.
Applications De Recherche Scientifique
2-Methyl-4-propylphenol has been widely used in scientific research due to its unique properties. It is commonly used as a model compound to study the behavior of alkylphenols in the environment. 2-Methyl-4-propylphenol has also been used to study the effect of alkylphenols on aquatic organisms. In addition, 2-Methyl-4-propylphenol has been used as a precursor for the synthesis of other compounds such as antioxidants and surfactants.
Propriétés
Numéro CAS |
18441-56-0 |
|---|---|
Nom du produit |
2-Methyl-4-propylphenol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-methyl-4-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-5-6-10(11)8(2)7-9/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
LDQYTDPXIMNESL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)O)C |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)C |
Autres numéros CAS |
18441-56-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
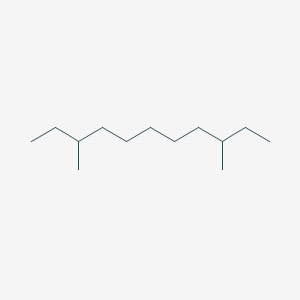
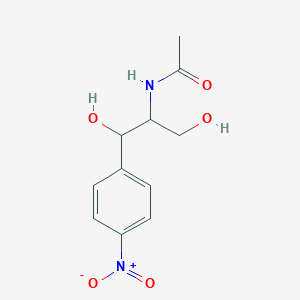
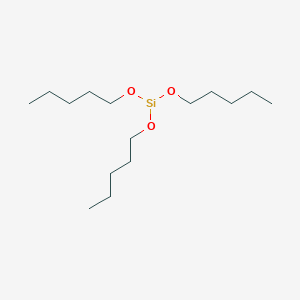
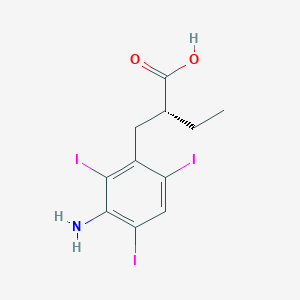
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)

